Regioisomeric Purity: γ-Amino vs. β-Amino Isomer
The target compound's pharmacological relevance is highly dependent on the position of the amino group on the butanoic acid chain. The γ-amino isomer (target compound, CAS 1039928-17-0) is a known scaffold for GABA-transporter inhibitors, while the β-amino isomer (4-Amino-3-(3-bromo-4-methoxyphenyl)butanoic acid, CAS 2169074-11-5) represents a distinct chemical entity with a different spatial profile. SAR studies on similar γ-amino acid libraries indicate that shifting the amino group from the γ- to the β-position dramatically alters the distance between the carboxylic acid and the aromatic lipophilic moiety, critically impacting mGAT subtype selectivity and inhibitory potency [1]. This is a class-level inference based on the established framework for GABAergic compound design.
| Evidence Dimension | Position of amino group on butanoic acid chain |
|---|---|
| Target Compound Data | CAS 1039928-17-0; γ-amino substitution (4-amino-4-phenylbutanoic acid backbone) |
| Comparator Or Baseline | CAS 2169074-11-5; β-amino substitution (4-amino-3-phenylbutanoic acid backbone) |
| Quantified Difference | Functional difference confirmed by distinct CAS registry numbers; quantitative pharmacological difference is a class-level inference from related GABAergic γ-amino acid scaffolds. |
| Conditions | Differentiation by chemical structure and CAS registration; pharmacological inference from the structure-activity relationships of related γ-amino acid libraries. |
Why This Matters
Procuring the incorrect regioisomer will not produce the desired biological interaction, as the spatial positioning of the amine and carboxyl groups is a key pharmacophoric element for GABA transporter targets.
- [1] Gryzło, B. et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 12(16), 3073–3100. (Provides the SAR framework demonstrating the importance of the amino acid backbone's substitution position for mGAT activity). View Source
